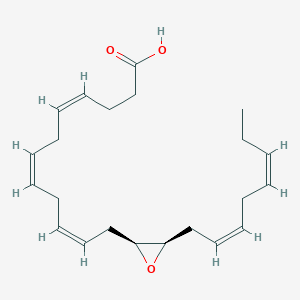
(+/-)13(14)-EpDPA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)13(14)-Epoxydocosapentaenoic acid is a bioactive lipid mediator derived from the omega-3 fatty acid docosapentaenoic acid. It is an epoxide metabolite that plays a significant role in various biological processes, including inflammation and cellular signaling.
Aplicaciones Científicas De Investigación
(+/-)13(14)-Epoxydocosapentaenoic acid has several scientific research applications:
Chemistry: Used as a model compound to study epoxide chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on inflammation.
Medicine: Potential therapeutic applications in treating inflammatory diseases and metabolic disorders.
Industry: Utilized in the synthesis of bioactive compounds and as an intermediate in the production of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)13(14)-Epoxydocosapentaenoic acid typically involves the epoxidation of docosapentaenoic acid. This can be achieved using various oxidizing agents such as meta-chloroperoxybenzoic acid or hydrogen peroxide in the presence of a catalyst like tungsten or molybdenum complexes. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent the formation of by-products.
Industrial Production Methods
Industrial production of (+/-)13(14)-Epoxydocosapentaenoic acid may involve biotechnological approaches, including the use of microbial enzymes that can selectively epoxidize docosapentaenoic acid. These methods are advantageous due to their specificity and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)13(14)-Epoxydocosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions.
Major Products Formed
Diols: Formed through the hydrolysis of the epoxide ring.
Hydroxyl derivatives: Resulting from reduction reactions.
Substituted epoxides: Formed through nucleophilic substitution.
Mecanismo De Acción
The mechanism of action of (+/-)13(14)-Epoxydocosapentaenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to and activates various receptors, including peroxisome proliferator-activated receptors and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to inflammation, such as the nuclear factor-kappa B pathway and the mitogen-activated protein kinase pathway.
Comparación Con Compuestos Similares
(+/-)13(14)-Epoxydocosapentaenoic acid can be compared with other epoxide derivatives of omega-3 fatty acids, such as:
Epoxyeicosatrienoic acids: Derived from eicosapentaenoic acid, these compounds also have anti-inflammatory properties but differ in their specific receptor interactions and biological effects.
Epoxydocosapentaenoic acids: Other regioisomers of epoxydocosapentaenoic acid may have different biological activities and stability profiles.
The uniqueness of (+/-)13(14)-Epoxydocosapentaenoic acid lies in its specific epoxide structure and its distinct biological activities, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
(4Z,7Z,10Z)-12-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]dodeca-4,7,10-trienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFKVKFLEPMEGT-VABGYXHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC1C(O1)CC=CCC=CCC=CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
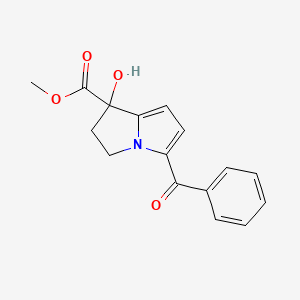


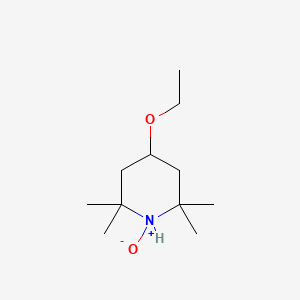
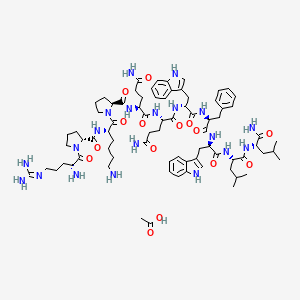
![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)
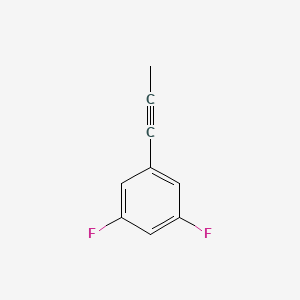
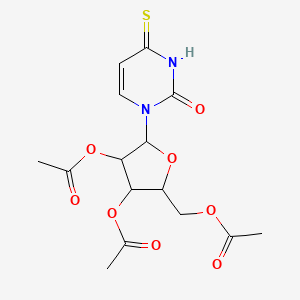
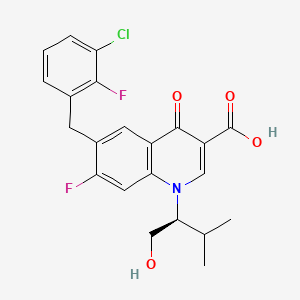
![6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586702.png)
![6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586703.png)
